![molecular formula C19H21NO5 B5831492 methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5831492.png)
methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate, also known as DMPA, is a chemical compound used in scientific research for its potential therapeutic applications. DMPA is a derivative of the well-known drug, aspirin, and has shown promising results in various studies.
作用机制
Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are known to promote inflammation and cancer growth. By inhibiting COX-2, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and physiological effects:
methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has been shown to have anti-inflammatory and anti-cancer effects in various studies. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has a relatively low toxicity profile and has been well-tolerated in animal studies.
实验室实验的优点和局限性
One advantage of using methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate in lab experiments is its relatively straightforward synthesis method. Another advantage is its low toxicity profile and well-tolerated nature in animal studies. However, one limitation of using methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate in lab experiments is its limited availability and high cost.
未来方向
There are several future directions for methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate research. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is its potential use in treating other diseases such as cardiovascular disease and diabetes. Further studies are needed to fully understand the potential therapeutic applications of methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate.
Conclusion:
In conclusion, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate is a chemical compound with potential therapeutic applications in various fields such as cancer research, neurology, and inflammation. Its mechanism of action involves the inhibition of COX-2, which can reduce inflammation and inhibit the growth of cancer cells. methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has a relatively low toxicity profile and has been well-tolerated in animal studies. While there are some limitations to using methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate in lab experiments, its potential therapeutic applications make it a promising area of research for the future.
合成方法
Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate can be synthesized by reacting 3,4-dimethylphenol with acetic anhydride to produce 3,4-dimethylphenyl acetate. This intermediate is then reacted with 4-aminophenol to produce the final product, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate. The synthesis of methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate is relatively straightforward and can be achieved in a few steps.
科学研究应用
Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and inflammation. In cancer research, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has shown promising results in inhibiting the growth of cancer cells. In neurology, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Inflammation is another area where methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has shown potential therapeutic applications.
属性
IUPAC Name |
methyl 2-[4-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-4-7-17(10-14(13)2)24-11-18(21)20-15-5-8-16(9-6-15)25-12-19(22)23-3/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKAZURZHUEXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



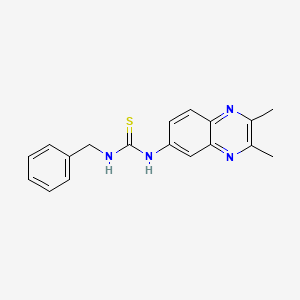
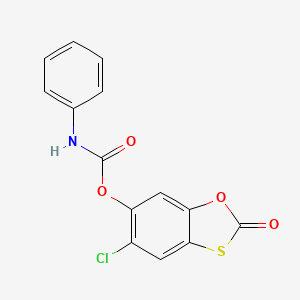

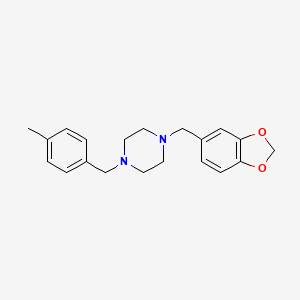
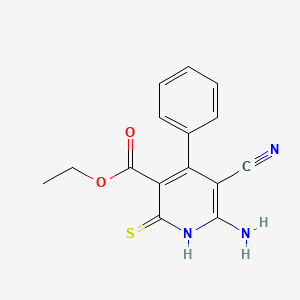
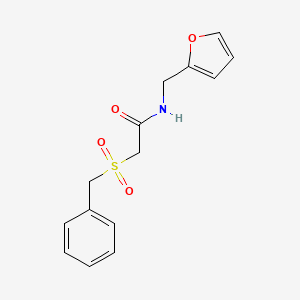

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)

![1-ethyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5831499.png)
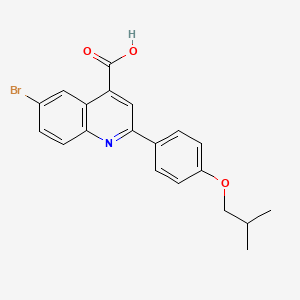
![2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5831526.png)